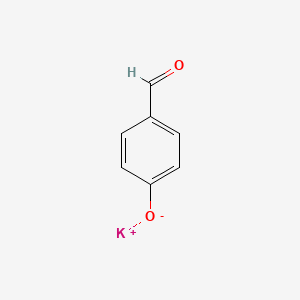
4-ホルミルフェノラートカリウム
概要
説明
Potassium 4-formylphenolate is an organic compound with the molecular formula C7H5KO2. It is derived from 4-hydroxybenzaldehyde and potassium hydroxide. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
科学的研究の応用
Potassium 4-formylphenolate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals .
作用機序
Target of Action
Potassium 4-formylphenolate is a potassium salt and its primary targets are likely to be potassium channels in the body. Potassium channels are essential for maintaining the resting potential, shaping action potentials, and other electrical signals in neurons . .
Mode of Action
Potassium ions are the primary intracellular cation found in virtually all body tissues . They play a crucial role in maintaining cell membrane potential and regulating cell volume . Potassium ions can cross both the outer and inner mitochondrial membranes by means of multiple routes .
Biochemical Pathways
Potassium ions can cross both the outer and inner mitochondrial membranes by means of multiple routes . A few potassium-permeable ion channels exist in the outer membrane, while in the inner membrane, a multitude of different potassium-selective and potassium-permeable channels mediate K+ uptake into energized mitochondria . ATP-sensitive K+ channels (KATP) are inwardly-rectifying potassium channels, broadly expressed throughout the body . KATP is regulated by adenine nucleotides, characteristically being activated by falling ATP and rising ADP levels thus playing an important physiological role by coupling cellular metabolism with membrane excitability .
Pharmacokinetics
Such processes include absorption, distribution, chemical transformation (metabolization), and elimination of a chemical .
Result of Action
Potassium ions play a crucial role in maintaining cell membrane potential, regulating cell volume, and shaping action potentials and other electrical signals in neurons .
準備方法
Synthetic Routes and Reaction Conditions: Potassium 4-formylphenolate can be synthesized by treating 4-hydroxybenzaldehyde with potassium hydroxide in ethanol. The reaction typically proceeds at room temperature, resulting in the formation of the potassium salt of 4-formylphenolate .
Industrial Production Methods: In an industrial setting, the synthesis of potassium 4-formylphenolate follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful control of temperature and the use of high-purity reagents to minimize impurities.
化学反応の分析
Types of Reactions: Potassium 4-formylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: 4-formylbenzoic acid.
Reduction: 4-hydroxybenzyl alcohol.
Substitution: Various substituted phenol derivatives.
類似化合物との比較
- Sodium 4-formylphenolate
- Lithium 4-formylphenolate
- 4-formylphenol
Comparison: Potassium 4-formylphenolate is unique due to its potassium ion, which can influence the solubility and reactivity of the compound compared to its sodium and lithium counterparts. The presence of the potassium ion can also affect the compound’s behavior in different solvents and reaction conditions .
特性
IUPAC Name |
potassium;4-formylphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.K/c8-5-6-1-3-7(9)4-2-6;/h1-5,9H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMLSFPMJMAFOD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635429 | |
| Record name | Potassium 4-formylphenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58765-11-0 | |
| Record name | Potassium 4-formylphenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
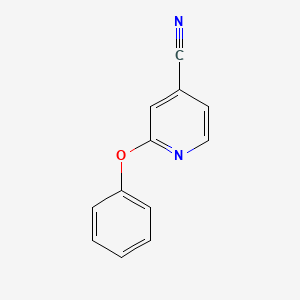
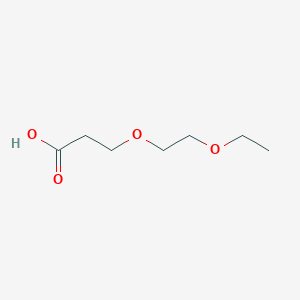

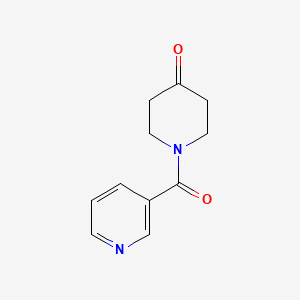
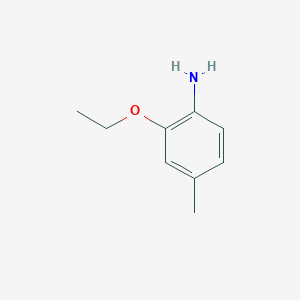
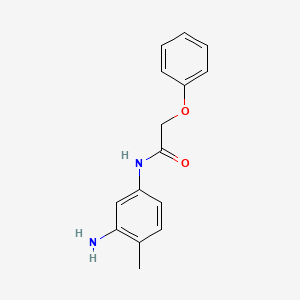
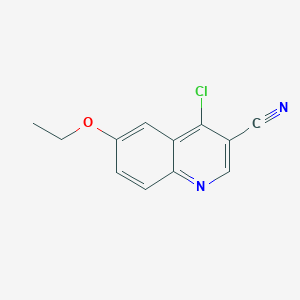

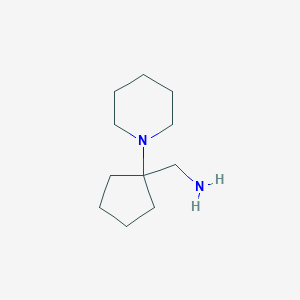


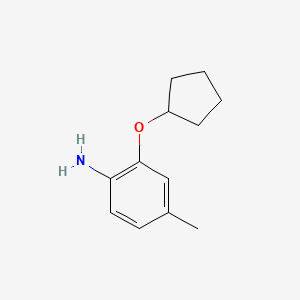
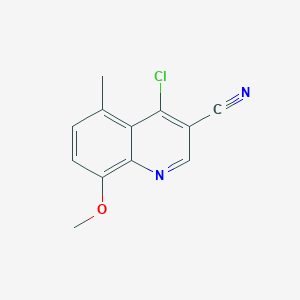
![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)
